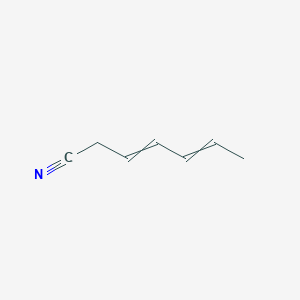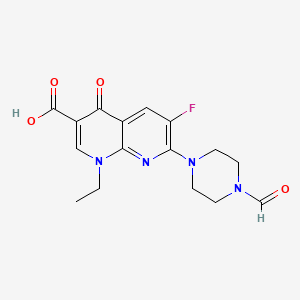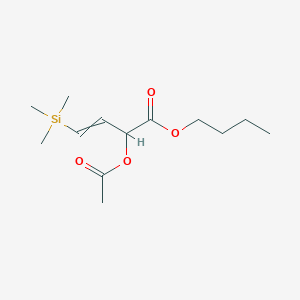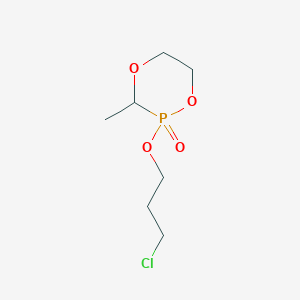
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a unique structure that includes a chloropropoxy group and a dioxaphosphinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 3-chloropropanol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloropropoxy group can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinanone derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways are subject to ongoing research, but preliminary studies suggest involvement in key cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloropropoxy)tetrahydro-2H-pyran
- 2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine Hydrochloride
- 4-(3-Chloropropoxy)-3-methoxyacetophenone
Uniqueness
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Propiedades
Número CAS |
87989-65-9 |
|---|---|
Fórmula molecular |
C7H14ClO4P |
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
2-(3-chloropropoxy)-3-methyl-1,4,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-7-10-5-6-12-13(7,9)11-4-2-3-8/h7H,2-6H2,1H3 |
Clave InChI |
CKDMNBNFGVYPBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1OCCOP1(=O)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

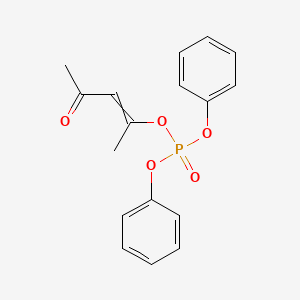
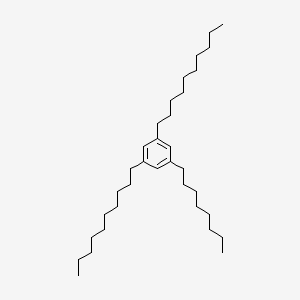
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)





